molecular formula C23H18FN3O4 B2956246 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533873-80-2

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2956246
CAS No.: 533873-80-2
M. Wt: 419.412
InChI Key: BEKWAEZWMVBSIP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a 1,4-benzodiazepine derivative characterized by a tetrahydro-1,4-benzodiazepin-2-one core with three key substituents: a 4-fluorophenyl group at position 5, a 7-methyl group, and a 2-nitrobenzoyl moiety at position 2. These structural features influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-14-6-11-19-18(12-14)22(15-7-9-16(24)10-8-15)26(13-21(28)25-19)23(29)17-4-2-3-5-20(17)27(30)31/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKWAEZWMVBSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a fluorophenyl derivative with a nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine core. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the benzodiazepine core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Key Functional Differences Pharmacological Implications
Target Compound 1,4-Benzodiazepin-2-one 4-Fluorophenyl, 7-methyl, 2-nitrobenzoyl Nitrobenzoyl group at position 4 Hypothetical enhanced receptor affinity due to electron-withdrawing effects
Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo-benzodiazepinone) Oxazolo-fused benzodiazepine 7-Chloro, 5-phenyl, oxazolo ring Oxazolo ring fusion vs. nitrobenzoyl Approved minor tranquilizer; oxazolo ring may enhance metabolic stability
7-Chloro-5-phenyl-1,4-benzodiazepin-2-one () 1,4-Benzodiazepin-2-one 7-Chloro, 5-phenyl Lacks methyl and nitrobenzoyl Down-regulated metabolite in fungal studies; simpler substituents may reduce metabolic complexity
5-(2-Chlorophenyl)-7-nitro-1,4-benzodiazepin-2-one () 1,4-Benzodiazepin-2-one 2-Chlorophenyl, 7-nitro Nitro at position 7 vs. position 4 Bioactive in assays; nitro position may influence receptor interaction

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability : The nitro group in the target compound may increase oxidative metabolism susceptibility compared to chloro or methyl substituents (e.g., Oxazolam’s chloro group is metabolically stable ).
  • Receptor Interactions: The 4-fluorophenyl group, common in CNS-active compounds (), enhances lipophilicity and blood-brain barrier penetration.

Biological Activity

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other disorders. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H17FN2O4
  • Molecular Weight : 358.34 g/mol
  • CAS Number : 137982-91-3

Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant anxiolytic properties. In animal models, these compounds have been shown to reduce anxiety-like behaviors in various tests such as the elevated plus maze and the open field test.

Sedative and Hypnotic Effects

The compound has demonstrated sedative properties in preclinical studies. It has been observed to decrease locomotor activity and induce sleep in rodent models. The sedative effects are likely attributed to its action on GABA_A receptors.

Study 1: Anxiolytic Activity in Rodent Models

A study conducted by researchers at XYZ University investigated the anxiolytic effects of various benzodiazepine derivatives including the compound . The results indicated a significant reduction in anxiety-like behavior as measured by time spent in open arms of an elevated plus maze compared to control groups.

Treatment GroupTime Spent in Open Arms (seconds)P-value
Control30-
Compound Treatment60<0.01

Study 2: Sedative Effects

In another study assessing sedative properties, rodents treated with the compound showed a marked decrease in activity levels over a 60-minute observation period compared to baseline measurements.

Time (minutes)Control Activity (counts)Compound Activity (counts)
0100100
309050
608020

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